Lercanidipine-d3
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Overview
Description
Lercanidipine-d3 is a deuterated form of lercanidipine, a third-generation dihydropyridine calcium channel blocker. It is primarily used for the treatment of hypertension by relaxing and opening blood vessels, allowing blood to circulate more freely and reducing blood pressure . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of lercanidipine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lercanidipine-d3 involves the incorporation of deuterium atoms into the lercanidipine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the use of deuterated methanol in the presence of a catalyst to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process typically involves multiple steps, including the preparation of deuterated intermediates, purification, and final synthesis. Advanced techniques such as liquid chromatography and mass spectrometry are used to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Lercanidipine-d3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Lercanidipine-d3 has a wide range of scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of lercanidipine in the body.
Metabolism Studies: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Interaction Studies: Used to investigate potential interactions with other drugs.
Nephroprotective Research: Explored for its potential protective effects on the kidneys.
Mechanism of Action
Lercanidipine-d3 exerts its effects by blocking L-type and T-type calcium channels in the smooth muscle cells of blood vessels. This inhibition prevents the influx of calcium ions, leading to the relaxation of vascular smooth muscle and subsequent vasodilation. The decrease in intracellular calcium levels reduces the contractile processes, resulting in lower blood pressure .
Comparison with Similar Compounds
Lercanidipine-d3 is compared with other calcium channel blockers such as amlodipine and lacidipine. While all these compounds share a similar mechanism of action, this compound is noted for its high lipophilicity and vascular selectivity, which contribute to its unique pharmacokinetic profile . Additionally, this compound has been shown to have a better tolerability profile compared to amlodipine .
List of Similar Compounds
- Amlodipine
- Lacidipine
- Nifedipine
- Felodipine
Conclusion
This compound is a valuable compound in scientific research, particularly in the fields of pharmacokinetics, metabolism, and drug interaction studies. Its unique properties and mechanism of action make it an important tool for understanding the behavior of calcium channel blockers and their potential therapeutic applications.
Properties
CAS No. |
1190043-34-5 |
---|---|
Molecular Formula |
C36H41N3O6 |
Molecular Weight |
614.757 |
IUPAC Name |
5-O-[1-[3,3-diphenylpropyl(trideuteriomethyl)amino]-2-methylpropan-2-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C36H41N3O6/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27/h7-19,22,30,33,37H,20-21,23H2,1-6H3/i5D3 |
InChI Key |
ZDXUKAKRHYTAKV-VPYROQPTSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
Synonyms |
1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 2-[(3,3-Diphenylpropyl)methyl-d3-amino]-1,1-dimethylethyl Methyl Ester; Masnidipine-d3; Zanidip-d3 |
Origin of Product |
United States |
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